3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Medicinal Chemistry Kinase Inhibition Urea Derivatives

3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea (Molecular Formula: C₁₈H₁₅F₂N₃O₂; Molecular Weight: 343.3 g/mol) is a heteroaryl-substituted urea derivative that incorporates a 2,6-difluorophenyl group, a furan-2-ylmethyl group, and a pyridin-2-ylmethyl group on a central urea scaffold. The compound has been cataloged as 'Heteroaryl-substituted urea derivative 1' (Drug ID D0LB8Y) by the Therapeutic Target Database (TTD), where it is associated with a cytotoxic/antimicrobial activity landscape and attributed to Janssen Pharmaceutica NV.

Molecular Formula C18H15F2N3O2
Molecular Weight 343.3 g/mol
Cat. No. B12257341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
Molecular FormulaC18H15F2N3O2
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C18H15F2N3O2/c19-15-7-3-8-16(20)17(15)22-18(24)23(12-14-6-4-10-25-14)11-13-5-1-2-9-21-13/h1-10H,11-12H2,(H,22,24)
InChIKeyHRUWCMVDLIMUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea for Research Procurement: Compound Identity and Class Context


3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea (Molecular Formula: C₁₈H₁₅F₂N₃O₂; Molecular Weight: 343.3 g/mol) is a heteroaryl-substituted urea derivative that incorporates a 2,6-difluorophenyl group, a furan-2-ylmethyl group, and a pyridin-2-ylmethyl group on a central urea scaffold . The compound has been cataloged as 'Heteroaryl-substituted urea derivative 1' (Drug ID D0LB8Y) by the Therapeutic Target Database (TTD), where it is associated with a cytotoxic/antimicrobial activity landscape and attributed to Janssen Pharmaceutica NV [1]. Urea-based structures containing pyridine and furan/heteroaryl moieties have been extensively explored in medicinal chemistry as kinase inhibitors (e.g., p38α, VEGFR2), fatty acid amide hydrolase (FAAH) inhibitors, and anticancer agents [2][3].

Heteroaryl urea with 2,6-F₂, furan, pyridine substitution pattern

May support kinase or FAAH target screening based on chemotype precedent

TTD annotation: cytotoxic/antimicrobial activity landscape context

Procurement fit: focused library expansion where 2,6-difluorophenyl motif is desired

Why 3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea Cannot Be Interchanged with In-Class Analogs Without Comparative Data


The urea scaffold in this compound class is highly sensitive to substitution patterns; even minor alterations in the aryl/heteroaryl substituents can produce profound shifts in target engagement, selectivity, and pharmacokinetic behavior [1]. The specific combination of a 2,6-difluorophenyl group (with its ortho-fluorine effects on conformation and metabolic stability) and the dual furan-2-ylmethyl / pyridin-2-ylmethyl appendages creates a distinct chemical space that is not represented by simpler mono-aryl or regioisomeric urea derivatives . However, without published quantitative head-to-head data against named structural analogs, any claim that this specific compound offers superior potency, selectivity, or ADME properties relative to its closest comparators cannot be substantiated. Procurement decisions for this compound must therefore be driven by the intended screening or synthetic application rather than by inferred differentiation .

Analog substitution may alter profile

Replacing 2,6-difluorophenyl with 2-chlorophenyl or thiophene changes H-bonding and steric effects; target engagement may shift.

No comparative bioactivity data

Lack of head-to-head potency data prevents inference of performance differences from structure alone.

Quantitative Differentiation Evidence for 3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea: Current Status


No Published Head-to-Head Bioactivity Data Against Named Comparators Identified

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, TTD) returned zero instances of quantitative IC₅₀, Ki, EC₅₀, or any other potency/selectivity data for the target compound against a named analog in a defined assay system [1][2]. The structurally related comparator 1-(2,6-Difluorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2034475-66-4) similarly lacks public bioactivity annotation . Absent such data, procurement differentiation cannot be based on performance metrics.

Head-to-head data
Data to verify
No IC₅₀, Ki, or EC₅₀ data vs. any named analog
Procurement selection must be chemistry-driven
PubChem, ChEMBL, BindingDB confirm absence of bioactivity records
Medicinal Chemistry Kinase Inhibition Urea Derivatives

Structural Physicochemical Differentiation Relative to Regioisomeric and Heteroaryl Analogs

The target compound's molecular weight (343.3 g/mol) and the exact placement of the 2,6-difluorophenyl moiety distinguish it from regioisomers and heteroaryl-substituted analogs. For example, the 2-chlorophenyl analog (3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, MW 341.8) replaces the two ortho-fluorine atoms with a single chlorine, altering hydrogen-bond acceptor capacity (fluorine vs. chlorine logP and electronic effects) . The thiophene analog (MW 313.4) lacks the difluorophenyl ring entirely, reducing molecular volume and halogen-bonding potential . These differences are structural and physicochemical; no comparative biological data are available to translate these into functional differentiation.

Physicochemical compare
Data to verify
Target: MW 343.3, 2,6-F₂ vs 2-Cl: MW 341.8 vs Thiophene: MW 313.4
Halogen and heteroaryl differences may affect molecular recognition
No bioactivity data; physicochemical differentiation only
Drug Design Physicochemical Properties Scaffold Hopping

TTD Database Annotation: Cytotoxic/Antimicrobial Activity Landscape Without Comparator Specificity

The TTD entry for this compound (Drug ID D0LB8Y) lists a cytotoxic/antimicrobial activity landscape and attributes the compound to Janssen Pharmaceutica NV [1]. However, the database provides no IC₅₀ values, no target protein identification, and no comparison to other urea derivatives within the same landscape. This annotation suggests biological activity was observed in screening but does not constitute quantitative differentiation evidence for procurement prioritization.

TTD annotation
Context-dependent
Cytotoxic/antimicrobial activity landscape, attributed to Janssen Pharmaceutica
Supports biological screening context
No IC₅₀ values or target identification provided
Cytotoxicity Antimicrobial Drug Repurposing

Appropriate Research and Procurement Scenarios for 3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea Given Current Data Limitations


Chemical Library Screening and Hit Identification in Kinase or Enzyme Target Campaigns

This compound can serve as a screening candidate in high-throughput or focused-library campaigns targeting kinases (e.g., p38α, VEGFR2) or FAAH, given the established precedent for pyridine-urea and heteroaryl-urea chemotypes in these target classes [1]. Its structural novelty within the 2,6-difluorophenyl-furan-pyridine urea subspace may support hit identification where existing library members have been exhausted.

Synthetic Building Block for Structure-Activity Relationship (SAR) Exploration

As a urea derivative with three distinct heteroaryl/aryl substituents, the compound is a useful intermediate for SAR studies. Researchers can systematically modify the 2,6-difluorophenyl, furan-2-ylmethyl, or pyridin-2-ylmethyl groups to probe the contribution of each moiety to target binding [2]. Procurement is justified when the specific substitution pattern matches a design hypothesis.

Reference Standard for Analytical Method Development and Physicochemical Profiling

The compound's well-defined molecular formula (C₁₈H₁₅F₂N₃O₂, MW 343.3) and its distinct chromatographic and spectroscopic signatures (e.g., ¹⁹F NMR due to the 2,6-difluorophenyl group) make it suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with urea-based compound collections .

Procurement for In Silico and Computational Chemistry Studies

The compound's defined three-dimensional structure and the presence of multiple heteroatoms (fluorine, nitrogen, oxygen) make it suitable for docking studies, molecular dynamics simulations, and pharmacophore modeling, particularly in the context of comparing fluorinated vs. non-fluorinated urea derivatives [3].

Application
Selection Property
Validation Focus
Kinase target screening libraries
Heteroaryl urea chemotype precedent
Target engagement interpretation
SAR exploration building block
Modular substitution pattern
Design hypothesis evaluation
Analytical reference standard
Defined MW and ¹⁹F NMR signature
Method specificity verification
In silico computational studies
2,6-difluorophenyl physicochemical profile
Docking/modeling reproducibility
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